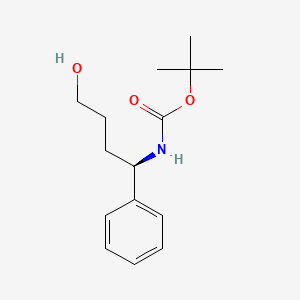
tert-butyl (R)-(4-hydroxy-1-phenylbutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate: is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a butyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used include triethylamine or pyridine .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted carbamates or ethers.
Scientific Research Applications
Chemistry: tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: Its stability and ability to release active amines under specific conditions make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is used in the production of polymers and coatings. Its ability to form stable carbamate linkages is exploited in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate involves the formation of carbamate linkages with target molecules. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. In enzymatic reactions, the compound can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl (substituted benzamido)phenylcarbamate
Comparison: tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is unique due to the presence of the hydroxy and phenyl groups, which provide additional functionalization and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in applications requiring selective reactivity and stability .
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-4-hydroxy-1-phenylbutyl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(10-7-11-17)12-8-5-4-6-9-12/h4-6,8-9,13,17H,7,10-11H2,1-3H3,(H,16,18)/t13-/m1/s1 |
InChI Key |
HGZKSUJSMKVWGV-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCO)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





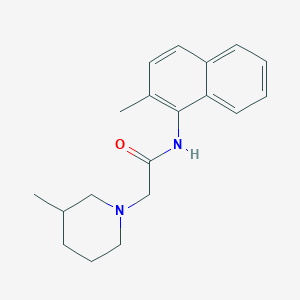

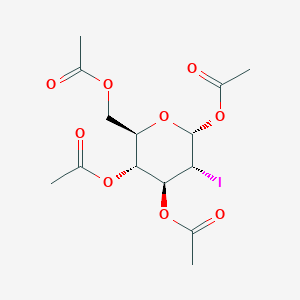
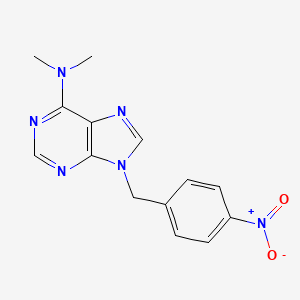
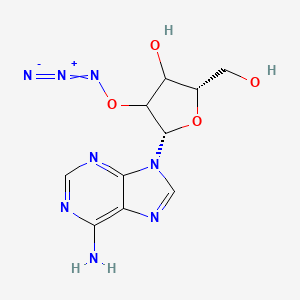
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
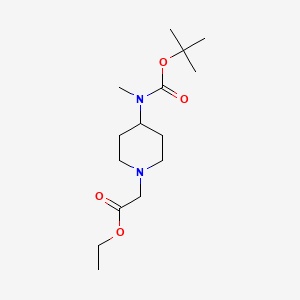
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)
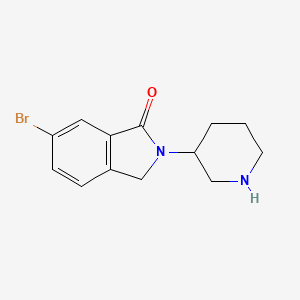
![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)

